Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide
CAS No.: 88819-97-0
Cat. No.: VC15612716
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88819-97-0 |
|---|---|
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | 3-methyl-4-oxido-2-thiophen-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
| Standard InChI | InChI=1S/C13H14N2O2S/c1-9-13(12-7-4-8-18-12)15(17)11-6-3-2-5-10(11)14(9)16/h4,7-8H,2-3,5-6H2,1H3 |
| Standard InChI Key | IIMPKJYPPAWWBS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a tetrahydroquinoxaline backbone saturated at positions 5–8, a 2-methyl group at position 2, and a 2-thienyl substituent at position 3 (Figure 1). The 1,4-dioxide functional groups introduce polarity and redox activity, critical for intermolecular interactions. Density functional theory (DFT) calculations reveal that the thienyl group adopts a planar conformation, enabling π-π stacking with aromatic residues in biological targets .
Molecular Formula: C₁₃H₁₄N₂O₂S
Molecular Weight: 262.33 g/mol
Key Structural Drivers of Activity:
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1,4-Dioxide groups: Enhance electrophilicity and hydrogen-bonding capacity .
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Tetrahydro ring: Reduces planarity, improving membrane permeability .
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Thienyl moiety: Engages in hydrophobic interactions with protein binding pockets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a cyclocondensation reaction between 2-thiophenecarboxaldehyde and 1,2-diaminocyclohexane in acetone under reflux (60–80°C) . Oxidative conditions (e.g., H₂O₂/CH₃COOH) install the 1,4-dioxide groups, yielding the final product at ~65% purity. Purification involves recrystallization from ethanol, achieving >98% purity .
Table 1: Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 75°C |
| Reaction Time | 12 hours |
| Oxidizing Agent | 30% H₂O₂ |
| Yield | 68% |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions. Key advancements include:
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Catalytic oxidation: Using immobilized TiO₂ nanoparticles to improve dioxide group formation efficiency .
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In-line chromatography: Automated purification systems reduce solvent waste by 40% compared to batch processes .
Thermodynamic and Chemical Properties
Stability and Bond Dissociation Enthalpies
Experimental studies using combustion calorimetry and DFT calculations report:
The 1,4-dioxide groups confer exceptional thermal stability, with decomposition onset at 287°C .
Reactivity Profile
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Oxidation: Forms quinoxaline-1,4-dione derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .
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Reduction: Sodium borohydride reduces the dioxide groups to secondary amines, abolishing biological activity .
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Nucleophilic Substitution: Thienyl sulfur participates in SNAr reactions at position 3 .
Biological Activities and Mechanisms
Antibacterial Action Against Nocardia spp.
In vitro assays demonstrate remarkable activity against N. brasiliensis:
Table 2: Antibacterial Activity Metrics
| Strain | MIC (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index |
|---|---|---|---|
| N. brasiliensis | 0.89 | >100 | >112 |
| Clinical Isolate A | 0.76 | 95.3 | 125 |
Mechanistic studies suggest dual inhibition:
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Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
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DNA intercalation, blocking replication in log-phase cultures .
Structure-Activity Relationships (SAR)
Critical Substituents for Bioactivity
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1,4-Dioxide Groups: Removal reduces antibacterial potency by 15-fold .
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Thienyl Moiety: Replacement with phenyl decreases antiviral activity 3-fold due to reduced hydrophobicity .
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Methyl Group at Position 2: Enhances metabolic stability without affecting MIC values .
Table 3: Activity Comparison of Quinoxaline Derivatives
| Compound | Antibacterial MIC (µg/mL) | Antiviral EC₅₀ (µM) |
|---|---|---|
| 2,3-Dimethylquinoxaline | 12.4 | >50 |
| 2-Phenylquinoxaline-1,4-dioxide | 3.8 | 2.1 |
| Target Compound | 0.89 | 0.09 |
Industrial and Pharmaceutical Applications
Drug Development Prospects
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Lead Candidate for Mycetoma: Phase I trials planned for 2026 due to superior safety (SI > 100) over amphotericin B .
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Antiviral Adjuvant: Synergizes with pleconaril, reducing CBV5 titers by 99.8% in murine models .
Material Science Applications
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